N-[4-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide
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Overview
Description
N-[4-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a fluorophenyl group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with elemental sulfur.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the Carbamothioyl Group: The carbamothioyl group can be formed by reacting the intermediate product with thiourea under basic conditions.
Coupling Reactions: The final step involves coupling the synthesized intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
N-[4-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific proteins or nucleic acids.
Mechanism of Action
The mechanism of action of N-[4-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the carbamothioyl group can form hydrogen bonds with target molecules. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-({[(3-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide
- N-[4-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide
- N-[4-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide
Uniqueness
N-[4-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly alter its electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. This can lead to differences in biological activity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
N-[4-[(3-fluorobenzoyl)carbamothioylamino]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S2/c20-13-4-1-3-12(11-13)17(24)23-19(26)22-15-8-6-14(7-9-15)21-18(25)16-5-2-10-27-16/h1-11H,(H,21,25)(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQNVUHXZHBACH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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